3-Amino-7-methoxybenzofuran-2-carboxamide
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Overview
Description
3-Amino-7-methoxybenzofuran-2-carboxamide is a chemical compound with the molecular formula C10H10N2O3. Benzofuran compounds are characterized by a fused benzene and furan ring system, and the presence of an amino and methoxy group in this compound adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-methoxybenzofuran-2-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzofuran derivatives .
Scientific Research Applications
3-Amino-7-methoxybenzofuran-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-7-methoxybenzofuran-2-carboxamide include:
- 3-Aminobenzofuran-2-carboxamide
- 3-Amino-1-benzofuran-2-carboxamide
- 3-Amino-1-benzofurane-2-carboxamide
Uniqueness
The uniqueness of this compound lies in the presence of both amino and methoxy groups, which contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-amino-7-methoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c1-14-6-4-2-3-5-7(11)9(10(12)13)15-8(5)6/h2-4H,11H2,1H3,(H2,12,13) |
InChI Key |
SGYQGLPJJWOBKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2N)C(=O)N |
Origin of Product |
United States |
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